molecular formula C27H23NO8 B2956664 (Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 892639-91-7

(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2956664
CAS No.: 892639-91-7
M. Wt: 489.48
InChI Key: FEVWGSYGAWMHLJ-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H23NO8 and its molecular weight is 489.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity Research has focused on the synthesis, characterization, and application of compounds with complex structures, including those with benzodioxin and dimethoxybenzylidene groups. For example, Gabriele et al. (2006) explored the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation of alkynes, showing significant stereoselectivity in the formation of Z isomers, which could imply potential pathways for synthesizing structurally related compounds (Gabriele et al., 2006).

Biological Activity and Applications While direct applications of the compound were not identified, related research demonstrates the potential for biological and pharmacological activity. For instance, derivatives of dihydrobenzodioxine and thiazolidinones have been synthesized and evaluated for various biological activities, such as anti-inflammatory and antimicrobial properties, suggesting a potential framework for investigating the biological activities of similar compounds (Nikalje et al., 2015).

Synthesis and Anticancer Activity Studies have also investigated the synthesis and anticancer activities of compounds with related structures, indicating the potential for developing novel therapeutic agents. For example, Karaburun et al. (2018) explored the synthesis of inden-1-one substituted acetamide derivatives and their anticancer activity, providing a basis for the potential anticancer research applications of compounds with acetamide functionalities (Karaburun et al., 2018).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c1-31-21-5-3-4-16(27(21)32-2)12-24-26(30)19-8-7-18(14-22(19)36-24)35-15-25(29)28-17-6-9-20-23(13-17)34-11-10-33-20/h3-9,12-14H,10-11,15H2,1-2H3,(H,28,29)/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVWGSYGAWMHLJ-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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